molecular formula C19H28N2O4 B2750309 (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate CAS No. 1231732-20-9

(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate

Cat. No.: B2750309
CAS No.: 1231732-20-9
M. Wt: 348.443
InChI Key: LHPXBYPQNSPNGL-HOTGVXAUSA-N
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Description

(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amine group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc-Protected Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is often achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Esterification: The carboxylic acid group is esterified using ethanol and a suitable catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols are the major products.

    Substitution: Substituted piperidine derivatives are formed.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amine functionalities.

Biology and Medicine

    Drug Development: The compound’s structure is similar to pharmacologically active molecules, making it a candidate for drug development.

    Biological Studies: It can be used in studies involving enzyme interactions and receptor binding.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Catalysis: It may serve as a ligand in catalytic reactions.

Mechanism of Action

The mechanism of action of (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-ethyl 2-(4-aminophenyl)piperidine-3-carboxylate: Lacks the Boc protection, making it more reactive.

    (2R,3S)-methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the Boc-protected amine group in (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate provides unique reactivity and stability, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

ethyl (2R,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h8-11,15-16,20H,5-7,12H2,1-4H3,(H,21,23)/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPXBYPQNSPNGL-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN[C@H]1C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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